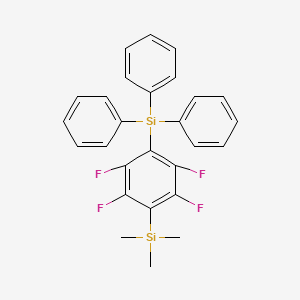
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is a complex organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane typically involves the reaction of 2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)chlorosilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced using silanes in the presence of catalysts like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialized materials, such as fluorinated polymers or coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms and the triphenylsilyl group allows it to interact with other molecules in unique ways, facilitating reactions that might not occur with other compounds.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: This compound lacks the fluorine atoms and triphenylsilyl group, making it less reactive in certain chemical reactions.
Tris(pentafluorophenyl)borane: While not a direct analog, this compound shares some reactivity characteristics due to the presence of multiple fluorine atoms.
Uniqueness
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is unique due to its combination of fluorine atoms and a triphenylsilyl group, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C27H24F4Si2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluoro-4-triphenylsilylphenyl)silane |
InChI |
InChI=1S/C27H24F4Si2/c1-32(2,3)26-22(28)24(30)27(25(31)23(26)29)33(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
UARHUBIMIOWBTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















